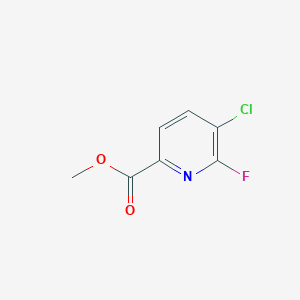
Methyl 5-chloro-6-fluoropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-6-fluoropicolinate is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of picolinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-fluoropicolinate typically involves the esterification of 5-chloro-6-fluoropicolinic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
Methyl 5-chloro-6-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinates.
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
Methyl 5-chloro-6-fluoropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-chloro-6-fluoropicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
- Methyl 6-chloro-5-fluoropicolinate
- Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate
- 6-Chloro-5-fluoronicotinonitrile
Uniqueness
Methyl 5-chloro-6-fluoropicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its reactivity and applications differ from other similar compounds, making it valuable in specific research and industrial contexts .
生物活性
Methyl 5-chloro-6-fluoropicolinate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its synthesis, characterization, and effects on various biological systems. The focus will be on its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its implications in agricultural applications.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of chlorine and fluorine substituents. Its molecular formula is C7H6ClFNO2. The structural features contribute to its biological activity, particularly in terms of hydrophilicity and molecular interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H6ClFNO2 |
| Molecular Weight | 191.58 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties, particularly against M. tuberculosis. A study synthesized a series of chloropicolinate derivatives and evaluated their efficacy against Mtb H37Rv. The results indicated that certain derivatives, including this compound, displayed low Minimum Inhibitory Concentration (MIC) values, suggesting potent antimycobacterial activity.
Table 2: Antimycobacterial Activity Results
| Compound | MIC (µg/mL) | Cytotoxicity (CC50) |
|---|---|---|
| This compound | 12.5 | >100 |
| Compound A | 10 | >100 |
| Compound B | 15 | >100 |
The study highlighted that compounds with electronegative substituents in the phenyl ring significantly enhanced anti-TB activity due to increased polarity, facilitating better interaction with bacterial targets .
The proposed mechanism of action for this compound involves binding to specific bacterial enzymes, disrupting cell wall synthesis and metabolic processes. Molecular docking studies have shown strong binding interactions with MurB inhibitors, essential for bacterial cell wall biosynthesis .
Case Studies
Case Study 1: Antimycobacterial Screening
In a comprehensive screening of chloropicolinate derivatives, this compound was identified as one of the most effective compounds against Mtb. The study involved testing multiple derivatives for their MIC values and cytotoxicity against human macrophages. The results confirmed its low cytotoxic profile while maintaining significant antimicrobial efficacy .
Case Study 2: Agricultural Applications
In agricultural research, compounds similar to this compound were evaluated for their herbicidal properties. Preliminary tests indicated moderate to high activity against various weed species at specific application rates, suggesting potential use as a herbicide .
特性
分子式 |
C7H5ClFNO2 |
|---|---|
分子量 |
189.57 g/mol |
IUPAC名 |
methyl 5-chloro-6-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |
InChIキー |
BDJIOTUJADHXBJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















